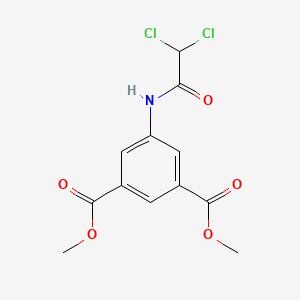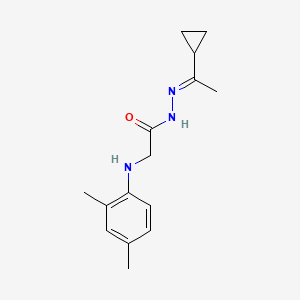![molecular formula C13H16N2O2 B7755018 3-[(3,4-dimethylphenyl)hydrazinylidene]pentane-2,4-dione](/img/structure/B7755018.png)
3-[(3,4-dimethylphenyl)hydrazinylidene]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-dimethylphenyl)hydrazinylidene]pentane-2,4-dione is an organic compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . . This compound is characterized by its hydrazone functional group, which is derived from the condensation of hydrazine with a carbonyl compound.
Preparation Methods
The synthesis of 3-[(3,4-dimethylphenyl)hydrazinylidene]pentane-2,4-dione typically involves the reaction of 3,4-dimethylphenylhydrazine with pentane-2,4-dione under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-[(3,4-dimethylphenyl)hydrazinylidene]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(3,4-dimethylphenyl)hydrazinylidene]pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethylphenyl)hydrazinylidene]pentane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 3-[(3,4-dimethylphenyl)hydrazinylidene]pentane-2,4-dione include other hydrazones derived from α-dicarbonyl compounds. These compounds share similar structural features but may differ in their substituents, leading to variations in their chemical reactivity and biological activity. Examples include:
- 3-[(4-methylphenyl)hydrazinylidene]pentane-2,4-dione
- 3-[(4-chlorophenyl)hydrazinylidene]pentane-2,4-dione
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-[(3,4-dimethylphenyl)hydrazinylidene]pentane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-5-6-12(7-9(8)2)14-15-13(10(3)16)11(4)17/h5-7,14H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFQCRNWPRWPMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN=C(C(=O)C)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NN=C(C(=O)C)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one](/img/structure/B7754954.png)


![5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B7754982.png)
![5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B7754990.png)
![2-[(4-fluorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7755002.png)
![2-cyano-2-[(3,4-dimethylphenyl)hydrazono]acetamide](/img/structure/B7755006.png)
![3-[(2-methyl-4-nitrophenyl)hydrazinylidene]pentane-2,4-dione](/img/structure/B7755021.png)
![ethyl (2E)-3-oxo-2-[(4-phenoxyphenyl)hydrazinylidene]butanoate](/img/structure/B7755026.png)
![ethyl (2E)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B7755034.png)
![(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-3-oxobutanamide](/img/structure/B7755042.png)
![2-[(2-chlorophenyl)amino]-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B7755049.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B7755053.png)
